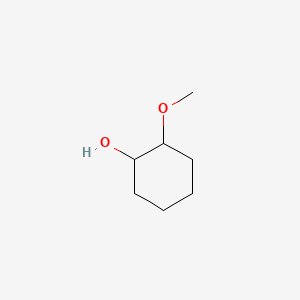
rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans (rac-MPPCA-HCl) is a chiral compound that has been used in the synthesis of various pharmaceuticals, including drugs for the treatment of Alzheimer’s disease, Parkinson’s disease, and diabetes. It has also been used in the development of novel drugs, such as anti-hypertensives and anti-inflammatory agents. Rac-MPPCA-HCl has become increasingly popular due to its ability to serve as a starting material for the synthesis of a wide range of pharmaceuticals.
Applications De Recherche Scientifique
Rac-MPPCA-HCl has been used in a variety of scientific research applications. For example, it has been used to study the structure and function of G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. Additionally, it has been used to study the mechanism of action of various drugs, including those used to treat Alzheimer’s disease, Parkinson’s disease, and diabetes.
Mécanisme D'action
Rac-MPPCA-HCl has been shown to act as an agonist of the G-protein coupled receptors (GPCRs). Specifically, it binds to the receptor and activates the G-protein, which in turn activates a cascade of intracellular signaling pathways. This leads to the production of various secondary messengers, including cAMP, which is involved in a wide range of physiological processes.
Biochemical and Physiological Effects
Rac-MPPCA-HCl has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to increase cAMP levels, which can lead to increased energy production, improved glucose tolerance, and improved cardiovascular health. Additionally, it has been shown to increase the production of nitric oxide, which can lead to improved blood flow, improved cognitive function, and improved muscle strength.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-MPPCA-HCl has several advantages for use in laboratory experiments. For example, it is relatively stable, has a low toxicity profile, and can be easily synthesized. Additionally, it is relatively inexpensive and can be used in a wide range of experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with. Additionally, it is sensitive to light and heat and can degrade over time.
Orientations Futures
There are a number of potential future directions for research involving rac-MPPCA-HCl. For example, further studies could be conducted to better understand its mechanism of action and to identify new therapeutic applications. Additionally, further research could be conducted to identify novel synthesis methods and to improve its solubility. Additionally, further research could be conducted to explore its potential as a drug delivery system. Finally, further research could be conducted to better understand its toxicity profile and to identify potential adverse effects.
Méthodes De Synthèse
Rac-MPPCA-HCl can be synthesized through a variety of methods, including the use of anhydrous hydrogen chloride, anhydrous ammonia, and a palladium catalyst. The reaction begins with the conversion of the anhydrous hydrogen chloride and anhydrous ammonia to form a palladium chloride complex. This complex then reacts with the 4-methylphenyl pyrrolidine-3-carboxylic acid (MPPCA) in the presence of a palladium catalyst to form the desired product, rac-MPPCA-HCl.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 4-methyl-3-phenylbut-2-en-1-one", "Step 2: Reduction of 4-methyl-3-phenylbut-2-en-1-one with sodium borohydride to form rac-(3R,4S)-4-(4-methylphenyl)butan-2-ol", "Step 3: Oxidation of rac-(3R,4S)-4-(4-methylphenyl)butan-2-ol with sodium chlorite and acetic acid to form rac-(3R,4S)-4-(4-methylphenyl)butan-2-one", "Step 4: Conversion of rac-(3R,4S)-4-(4-methylphenyl)butan-2-one to rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans through a series of reactions involving sodium hydroxide, hydrochloric acid, and water" ] } | |
Numéro CAS |
1423037-43-7 |
Nom du produit |
rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans |
Formule moléculaire |
C12H16ClNO2 |
Poids moléculaire |
241.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



